N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-2H-quinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-8-10-18(11-9-15)24-14-17(13-20(24)25)22-21(26)23-12-4-6-16-5-2-3-7-19(16)23/h2-3,5,7-11,17H,4,6,12-14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILDGDMSLVILPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as a substituted aniline, the pyrrolidine ring can be formed through a cyclization reaction. This often involves the use of reagents like acetic anhydride and a catalyst such as sulfuric acid.
Introduction of the Quinoline Moiety: The quinoline structure can be introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions, such as using thionyl chloride or carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, converting the methyl group to a carboxylic acid.
Reduction: Reduction reactions can target the quinoline moiety, potentially reducing it to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Conversion to carboxylic acids or aldehydes.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Introduction of halogens or other electrophiles on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Its structural features enable it to interact with biological macromolecules, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, contributing to its efficacy in treating certain diseases.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby modulating biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the Pyrroloquinolone Class
highlights N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides as close analogs. Key differences include:
- Heterocyclic Core: The target compound contains a pyrrolidinone ring, whereas analogues in feature a tetrahydropyridine annelated to the quinoline core.
- Substituent Position: The p-tolyl group in the target compound is attached to the pyrrolidinone nitrogen, while compounds have aryl groups at the carboxamide nitrogen.
- Functional Groups : The absence of a 7-hydroxy group in the target compound may reduce diuretic efficacy compared to hydroxyl-bearing analogues .
Carboxamide Derivatives with Naphthyridine Cores
describes N3-aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides (e.g., compound 67). Contrasts include:
- Core Structure: The target compound’s dihydroquinoline scaffold differs from the naphthyridine core, impacting π-π stacking interactions and solubility.
- Substituent Bulk : Compound 67 in incorporates a 3,5-dimethyladamantyl group, enhancing lipophilicity and steric bulk compared to the p-tolyl group in the target compound .
Pharmacological and Physicochemical Data Comparison
Table 1. Comparative Analysis of Key Parameters
Research Findings and Structure-Activity Relationships (SAR)
- Diuretic Optimization: emphasizes that replacing the pyrrolidinone (trihydropyrrole) with tetrahydropyridine enhances diuretic activity, likely due to improved hydrogen-bonding with renal targets . This suggests the target compound’s pyrrolidinone may be suboptimal for diuretic applications.
- The target compound’s p-tolyl group balances moderate lipophilicity with specificity .
- Synthetic Challenges : Lower yields in analogues (25%) compared to compounds (40–60%) highlight the impact of bulky substituents on reaction efficiency .
Biological Activity
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is known for its versatility in medicinal chemistry. The presence of the 5-oxo group and the p-tolyl substituent contribute to its unique chemical properties, potentially influencing its biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity
- Antimicrobial Activity
These activities are influenced by the compound's structural characteristics and its interactions with biological targets.
Anticancer Activity
Research has indicated that derivatives of pyrrolidine, including this compound, exhibit notable anticancer properties. In vitro studies have demonstrated the following:
Case Study: A549 Cell Line
A549 human lung adenocarcinoma cells were used to evaluate the cytotoxic effects of various pyrrolidine derivatives. The study revealed that:
- Compounds with specific structural modifications exhibited significant cytotoxicity.
- The compound reduced A549 cell viability significantly at a concentration of 100 µM over 24 hours, comparable to standard chemotherapeutics like cisplatin .
Table 1: Anticancer Activity against A549 Cells
| Compound | Viability (%) | IC50 (µM) | Remarks |
|---|---|---|---|
| N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydroquinoline | 66% | 25 | Effective against A549 |
| Cisplatin | 50% | 10 | Standard control |
Antimicrobial Activity
The compound's antimicrobial potential has also been explored against multidrug-resistant pathogens. Notably:
Case Study: Staphylococcus aureus
In vitro assays demonstrated that certain derivatives displayed selective antimicrobial activity against resistant strains of Staphylococcus aureus, including those resistant to linezolid. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
Table 2: Antimicrobial Activity Against Resistant Strains
| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Staphylococcus aureus (MRSA) | 8 µg/mL | Effective against resistant strains |
| Klebsiella pneumoniae | 16 µg/mL | Moderate efficacy |
The exact mechanisms through which N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydroquinoline exerts its effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Disruption of Cellular Processes : It appears to interfere with cellular signaling pathways critical for cancer progression and bacterial survival.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimization strategies for preparing N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide?
- Answer : The synthesis typically involves multi-step reactions, including condensation of the pyrrolidin-3-yl and 3,4-dihydroquinoline moieties via a carboxamide linkage. Key parameters include:
- Temperature control : Maintaining 60–80°C during amide bond formation to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures ensures high purity (>95%) .
Q. Which spectroscopic and analytical methods are critical for structural confirmation of this compound?
- Answer :
- NMR spectroscopy : and NMR identify key signals, such as the pyrrolidinone carbonyl (~175 ppm) and dihydroquinoline protons (δ 6.8–7.3 ppm) .
- IR spectroscopy : Absorptions at ~1650–1700 cm confirm the carboxamide (C=O) and pyrrolidinone groups .
- Elemental analysis : Validates molecular formula (e.g., C, H, N content within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Answer :
- Molecular docking : Software like AutoDock Vina simulates binding to protein kinases or receptors, leveraging the compound’s heterocyclic motifs (e.g., dihydroquinoline) .
- Conformational analysis : Density Functional Theory (DFT) optimizes the 3D structure to assess steric compatibility with active sites .
- Pharmacophore mapping : Identifies critical hydrogen bond donors/acceptors (e.g., carboxamide NH, pyrrolidinone carbonyl) for target engagement .
Q. How should researchers resolve discrepancies in biological activity data across assays?
- Answer :
- Assay validation : Compare results under standardized conditions (e.g., cell line viability assays vs. enzymatic inhibition) to isolate variables .
- Purity verification : Use HPLC-MS to rule out impurities (>99% purity required for reproducible IC values) .
- Metabolic stability testing : Assess compound degradation in serum or microsomal preparations, which may explain activity loss in vivo .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Answer :
- Salt formation : React with HCl or sodium salts to improve aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the carboxamide or pyrrolidinone positions .
- Nanoparticle encapsulation : Use liposomal carriers to enhance plasma stability and tissue penetration .
Methodological Considerations
Q. What experimental approaches elucidate the compound’s mechanism of action in anticancer studies?
- Answer :
- Kinase profiling : Screen against a panel of 100+ kinases to identify primary targets (e.g., Aurora kinase, EGFR) .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) quantifies cell death induction .
- Western blotting : Detect downstream markers (e.g., cleaved caspase-3, PARP) to confirm apoptotic pathways .
Q. How can structure-activity relationship (SAR) studies guide further derivatization?
- Answer :
- Core modifications : Replace the p-tolyl group with electron-withdrawing substituents (e.g., Cl, CF) to enhance potency .
- Side chain variation : Introduce methyl or ethyl groups on the pyrrolidinone nitrogen to modulate lipophilicity .
- Bioisosteric replacement : Substitute dihydroquinoline with quinazoline to improve metabolic stability .
Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity assays?
- Answer :
- Non-linear regression : Fit data to a sigmoidal curve (GraphPad Prism) to calculate IC values with 95% confidence intervals .
- ANOVA with post-hoc tests : Compare treatment groups to controls (e.g., Tukey’s test for multiple comparisons) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
